molecular formula C22H26N2O B7572913 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole

2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole

Cat. No. B7572913
M. Wt: 334.5 g/mol
InChI Key: QPURLPPQVOILLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of indole derivatives and has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole is not fully understood. However, it has been proposed that the compound acts by binding to specific receptors in the body, leading to the activation of various signaling pathways. The compound has been shown to interact with serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, the compound has been shown to have antipsychotic effects by modulating the activity of dopamine receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using the compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with specific receptors in the body.

Synthesis Methods

The synthesis of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole involves the reaction of 2-methoxy-5-methylbenzaldehyde with piperidine in the presence of a catalyst to form the corresponding piperidinyl benzyl alcohol. This intermediate is then treated with indole-3-carboxaldehyde in the presence of a base to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antipsychotic, and anti-inflammatory properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-16-7-8-22(25-2)19(13-16)15-24-11-9-17(10-12-24)21-14-18-5-3-4-6-20(18)23-21/h3-8,13-14,17,23H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPURLPPQVOILLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2CCC(CC2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole

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